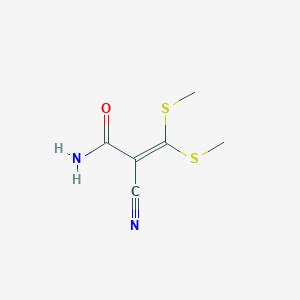
2-Cyano-3,3-bis(methylthio)acrylamide
Descripción general
Descripción
“2-Cyano-3,3-bis(methylthio)acrylamide” is a chemical compound with the CAS Number: 17823-69-7 . It has a molecular weight of 188.27 . The IUPAC name for this compound is 2-cyano-3,3-bis(methylsulfanyl)acrylamide . It is a white to off-white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3, (H2,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 188.27 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
2-Cyano-3,3-bis(methylthio)acrylamide has been utilized in the synthesis of pyrimidine derivatives. Kohra, Tominaga, and Hosomi (1988) demonstrated that this compound reacts with carboxamides to produce methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates, which are then converted to pyrimidine derivatives. This synthesis route is significant for creating polyfunctionalized pyrimidines, used for further synthesis of fused pyrimidine derivatives (Kohra, Tominaga, & Hosomi, 1988).
Efficient Synthesis of 1H-imidazo[1,2-b]pyrazole
In a study by Babariya and Naliapara (2017), 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide was used in a multicomponent reaction to synthesize a library of 1H-imidazo[1,2-b]pyrazole. This synthesis involved a condensation reaction followed by a reaction with CS2, demonstrating the compound's role in creating novel structures with potential antimicrobial activity (Babariya & Naliapara, 2017).
Production of 6-oxo-1,6-dihydropyridines
Kumar, Thakur, Margal, and Thomas (2013) used this compound for synthesizing 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates. This reaction involved a potassium hydrogen carbonate mediated conjugate addition, highlighting its utility in producing functionalized dihydropyridines (Kumar, Thakur, Margal, & Thomas, 2013).
Preparation of 1,3-selenazin-4-ones
Yokoyama, Kumata, Hatanaka, and Shiraishi (1986) demonstrated the use of a derivative of this compound in synthesizing 1,3-selenazin-4-ones. The reaction involved sulfuric acid and aroyl chlorides, leading to moderate yields of these compounds, which indicates its utility in heterocyclic chemistry (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRISBXJSAYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372688 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17823-69-7 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-cyano-3,3-bis(methylthio)acrylamide in the synthesis of amino pyrazole derivatives?
A1: this compound (2) serves as a crucial intermediate in the multi-step synthesis of the target amino pyrazole derivatives []. It is synthesized from N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide (1) by reacting it with dimethyl sulfide in the presence of K2CO3, followed by a reaction with methyl iodide. This intermediate (2) then undergoes cyclization with hydrazine in isopropyl alcohol, yielding 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide (3), the main scaffold for further modifications to obtain the final amino pyrazole derivatives [].
Q2: Is there any information available on the structural characterization of this compound in this research paper?
A2: Unfortunately, the research paper [] does not provide specific details regarding the molecular formula, weight, or spectroscopic data (like IR, NMR, or Mass Spectrometry) for this compound. The paper focuses primarily on the synthesis and characterization of the final amino pyrazole derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)









